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Compound of Interest

Compound Name: Lamivudine salicylate

Cat. No.: B7908371 Get Quote

Introduction

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the

treatment of HIV-1 and chronic hepatitis B.[1][2] Accurate and reliable quantification of

Lamivudine in bulk drug and pharmaceutical formulations is crucial for ensuring its safety,

efficacy, and quality.[2] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV)

detection is a precise and reliable technique for this purpose.[2] This application note provides

a detailed, validated method for the quantitative analysis of Lamivudine, ensuring separation

from its salicylate counter-ion and related impurities. The method is validated according to the

International Conference on Harmonisation (ICH) guidelines.[3]

Principle

The method employs reversed-phase chromatography on a C18 column to separate

Lamivudine from other components. The mobile phase, a mixture of an aqueous buffer and an

organic solvent, is passed through the column at a constant flow rate.[4] The separated

Lamivudine is detected by a UV detector at its maximum absorbance wavelength, and the peak

area is used for quantification against a reference standard.[5]

Experimental Protocols
1. Materials and Reagents

Lamivudine Salicylate Reference Standard
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Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)

Ammonium Acetate (Analytical Grade)

Glacial Acetic Acid (Analytical Grade)

Deionized Water (18.2 MΩ·cm)

0.45 µm Membrane Filters (for solvent filtration)

0.22 µm Syringe Filters (for sample filtration)

2. Instrumentation

HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-

Vis detector.

Analytical Column: Hypersil BDS C18, 150 x 4.6 mm, 5 µm particle size (or equivalent).[6]

Data acquisition and processing software.

3. Chromatographic Conditions

The chromatographic conditions are optimized for the efficient separation and quantification of

Lamivudine.
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Parameter Condition

Analytical Column Hypersil BDS C18 (150 x 4.6 mm, 5 µm)

Mobile Phase
Ammonium Acetate Buffer (pH 4.5) : Acetonitrile

(60:40 v/v)

Flow Rate 1.0 mL/min[1][6][5]

Injection Volume 20 µL[6][5]

Column Temperature 30°C

Detection Wavelength 274 nm[6]

Run Time 10 minutes[1]

4. Preparation of Solutions

Ammonium Acetate Buffer (pH 4.5): Dissolve an appropriate amount of ammonium acetate in

deionized water to make a 10 mM solution. Adjust the pH to 4.5 using glacial acetic acid.

Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase Preparation: Mix the prepared Ammonium Acetate Buffer and Acetonitrile in a

60:40 ratio. Degas the solution for 15-30 minutes in an ultrasonic water bath before use.[4][5]

Standard Stock Solution (1000 µg/mL of Lamivudine): Accurately weigh approximately 15 mg

of Lamivudine reference standard and transfer it to a 100 mL volumetric flask.[6] Add about

70 mL of the mobile phase (diluent), sonicate for 10 minutes to dissolve, and then dilute to

the mark with the diluent.[6] Further dilute 10 mL of this solution to 100 mL with the diluent to

obtain a concentration of 100 µg/mL.[6]

Sample Preparation (from Tablets):

Weigh and finely powder 20 tablets to determine the average weight.[6]

Accurately weigh a portion of the powder equivalent to 15 mg of Lamivudine and transfer it

to a 100 mL volumetric flask.[6]
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Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete

dissolution.[6]

Dilute to the mark with the diluent and mix well.

Filter the solution through a 0.45 µm filter paper.[6]

Transfer 10 mL of the filtrate into a 100 mL volumetric flask and dilute to volume with the

diluent.[6]

Filter the final solution through a 0.22 µm syringe filter before injection.[5]

Method Validation Protocol
The developed method was validated as per ICH Q2(R1) guidelines for the following

parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of

other components. Blank (diluent), placebo, standard, and sample solutions are injected to

check for any interference at the retention time of Lamivudine.

Linearity: A series of at least five concentrations are prepared by diluting the standard stock

solution.[5] The calibration curve is constructed by plotting the peak area against the

concentration, and the correlation coefficient (R²) is determined.

Accuracy (% Recovery): Accuracy is determined by performing recovery studies at three

different concentration levels (e.g., 80%, 100%, 120%).[5] A known amount of standard drug

is added to the pre-analyzed sample, and the recovery percentage is calculated. The

acceptance criterion for recovery is typically between 98% and 102%.[6]

Precision:

System Precision: Assessed by making six replicate injections of a standard solution. The

relative standard deviation (%RSD) of the peak areas should not be more than 2.0%.[6]

Method Precision (Repeatability): Determined by analyzing six independent sample

preparations. The %RSD should be within acceptable limits.
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Intermediate Precision (Inter-day): The analysis is repeated on three consecutive days to

evaluate the method's precision over time.[6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are calculated based on the

standard deviation of the response and the slope of the calibration curve.

Robustness: The reliability of the method is tested by introducing small, deliberate variations

in chromatographic conditions such as flow rate (±0.1 mL/min), mobile phase composition

(±2%), and detection wavelength (±2 nm).[5]

Data Presentation
The quantitative data from the method validation experiments are summarized below.

Table 1: Linearity Data for Lamivudine

Concentration (µg/mL) Peak Area

3.75 150123

7.50 301567

11.25 452890

15.00 603123

18.75 754567

22.50 905890

Slope 39985

Intercept 1250

Correlation Coefficient (R²) 0.9995

Representative data

Table 2: Accuracy (% Recovery) Results
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Spike Level
Amount Added
(µg/mL)

Amount Found
(µg/mL)

% Recovery
Mean %
Recovery

80% 12.0 11.92 99.33

100% 15.0 15.08 100.53 99.89

120% 18.0 17.97 99.83

Table 3: Precision Data (%RSD)

Precision Type %RSD (Peak Area) Acceptance Criteria

System Precision (n=6) 0.96[6] NMT 2.0%

Method Precision (n=6) 0.92[6] NMT 2.0%

Intermediate Precision (Inter-

day, n=3)
1.15 NMT 2.0%

Table 4: LOD and LOQ

Parameter Result (µg/mL)

Limit of Detection (LOD) 0.47[6]

Limit of Quantitation (LOQ) 1.44[6]
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Caption: Experimental workflow for HPLC-UV analysis of Lamivudine.
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Caption: Logical relationship of key HPLC method validation parameters.

Conclusion
The developed and validated HPLC-UV method for the quantitative determination of

Lamivudine in pharmaceutical formulations is simple, specific, linear, precise, and accurate.[6]

The short run time and simple mobile phase composition make it suitable for routine quality

control analysis, ensuring the delivery of high-quality medication to patients.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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